3-fluoro-N-(3-methoxypropyl)-4-nitrobenzamide
Description
3-Fluoro-N-(3-methoxypropyl)-4-nitrobenzamide is a benzamide derivative featuring a 3-fluoro substituent on the aromatic ring and a 4-nitro group, with a 3-methoxypropylamine side chain. This compound combines halogenation (fluorine) and nitro functionalization, which are strategic modifications in medicinal chemistry to enhance bioavailability, metabolic stability, and target binding affinity. The 3-methoxypropyl group may improve solubility, while the nitro and fluorine substituents influence electronic and steric properties .
Properties
Molecular Formula |
C11H13FN2O4 |
|---|---|
Molecular Weight |
256.23 g/mol |
IUPAC Name |
3-fluoro-N-(3-methoxypropyl)-4-nitrobenzamide |
InChI |
InChI=1S/C11H13FN2O4/c1-18-6-2-5-13-11(15)8-3-4-10(14(16)17)9(12)7-8/h3-4,7H,2,5-6H2,1H3,(H,13,15) |
InChI Key |
WSVJEBYZLNXQIC-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(3-methoxypropyl)-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of a fluorobenzene derivative, followed by the introduction of the methoxypropyl group through nucleophilic substitution. The final step involves the formation of the benzamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(3-methoxypropyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitrobenzamide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
3-fluoro-N-(3-methoxypropyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(3-methoxypropyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. The methoxypropyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and bioactivities of 3-fluoro-N-(3-methoxypropyl)-4-nitrobenzamide with similar compounds:
Key Observations
Fluorine vs. Chlorine Substituents: The 3-fluoro group in the target compound offers greater electronegativity and smaller steric bulk compared to chlorine in N-(3-chlorophenethyl)-4-nitrobenzamide. This may enhance binding precision to hydrophobic enzyme pockets while reducing off-target interactions .
Nitro Group Positioning :
- The 4-nitro configuration in the target compound aligns with anticonvulsant 4-nitro-N-phenylbenzamides (e.g., ED50 = 31.8 µmol/kg) . In contrast, 3-nitro isomers (e.g., YF-1210 in ) lack reported bioactivity, suggesting para-nitro placement is critical for efficacy.
Side Chain Modifications :
Pharmacological Potential and Challenges
- Anticonvulsant Activity : The nitro group’s electron-withdrawing effect enhances interaction with voltage-gated ion channels, a mechanism observed in 4-nitro-N-phenylbenzamides . Fluorine’s inductive effect could further stabilize these interactions.
- Mutagenicity Risks : Nitroaromatics like 4-nitro-N-(3-nitrophenyl)benzamide pose mutagenic risks due to nitroso intermediate formation. The target compound’s single nitro group may mitigate this, but preclinical toxicity studies are essential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
